molecular formula C18H19FN2O B4501872 3-fluoro-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide

3-fluoro-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide

Cat. No.: B4501872
M. Wt: 298.4 g/mol
InChI Key: WFMSRGCRGRNBDP-UHFFFAOYSA-N
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Description

3-fluoro-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide is a useful research compound. Its molecular formula is C18H19FN2O and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzamide is 298.14814140 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

3-Fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzamide, as a benzamide derivative, has been studied for its potential antitumor activity. Research indicates that similar compounds, such as MS-27-275, a synthetic benzamide derivative, demonstrate significant in vivo antitumor activity against various human tumors. This compound acts by inhibiting histone deacetylase, leading to the hyperacetylation of nuclear histones in tumor cell lines and inducing changes in cell cycle distribution (Saito et al., 1999).

Synthesis and Medicinal Chemistry

The compound is also relevant in the synthesis of other medically important molecules. For example, a study discussed the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of a fluoroquinolone antibiotic. This synthesis, involving benzamide derivatives, showcases the compound's role in developing antibiotics for respiratory tract infections (Lall et al., 2012).

Neurological Applications

Research on fluorinated benzamides, similar in structure to 3-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzamide, has shown potential in neurological applications. For instance, a study utilized a fluorinated benzamide derivative as a molecular imaging probe for quantifying serotonin 1A receptor densities in Alzheimer's disease patients, demonstrating its potential in neuroimaging and diagnosis of neurodegenerative diseases (Kepe et al., 2006).

Antimicrobial Properties

Additionally, fluorinated benzamides have shown promising antimicrobial properties. A study on fluoro and trifluoromethyl derivatives of benzamides, including benzisothiazol-3(2H)-ones and dithiobis(benzamides), revealed significant activity against fungi and Gram-positive microorganisms, suggesting their potential in developing new antimicrobial agents (Carmellino et al., 1994).

Radiotracer Development

The compound's derivatives have been investigated for use in radiotracer development. A study discussed the automated radiosynthesis of 18F-labeled tracers containing a 3-fluoro-2-hydroxypropyl moiety for imaging hypoxia and tau pathology, highlighting its application in diagnostic imaging (Ohkubo et al., 2021).

Properties

IUPAC Name

3-fluoro-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-16-5-3-4-15(12-16)18(22)20-13-14-6-8-17(9-7-14)21-10-1-2-11-21/h3-9,12H,1-2,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMSRGCRGRNBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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